REACTION_SMILES
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[CH2:17]([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[Cl:24].[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([c:8]2[n:9][c:10]3[c:11]([n:12][cH:13][cH:14][cH:15]3)[nH:16]2)[CH2:6][CH2:7]1>>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([c:8]2[n:9][c:10]3[c:11]([n:12][cH:13][cH:14][cH:15]3)[n:16]2[CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccccc1
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Name
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CN1CCC(c2nc3cccnc3[nH]2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCC(c2nc3cccnc3[nH]2)CC1
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Name
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Type
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product
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Smiles
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CN1CCC(c2nc3cccnc3n2Cc2ccccc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |